molecular formula C11H14Cl2N2S B6331034 [1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride CAS No. 1332530-50-3

[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride

Cat. No. B6331034
CAS RN: 1332530-50-3
M. Wt: 277.2 g/mol
InChI Key: WLDAZLPUXDQKEB-UHFFFAOYSA-N
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Description

“[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride” is a chemical compound with the CAS Number: 921061-07-6 . It has a molecular weight of 205.3 . The IUPAC name for this compound is 1-(2-phenyl-1H-1lambda3-thiazol-5-yl)ethan-1-amine .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

This compound has a storage temperature of 28°C . More specific physical and chemical properties were not available in the sources I found.

Safety and Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . Always handle chemicals with appropriate safety measures.

Future Directions

Thiazole derivatives, including “[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride”, may continue to be studied for their diverse biological activities . They have potential applications in the development of new drugs with lesser side effects .

properties

IUPAC Name

1-(2-phenyl-1,3-thiazol-5-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.2ClH/c1-8(12)10-7-13-11(14-10)9-5-3-2-4-6-9;;/h2-8H,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDAZLPUXDQKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(S1)C2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride

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